1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 3,4-difluorophenyl sulfide with 1,2-difluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the fluorine atoms or modify the sulfanylmethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with modified or removed fluorine atoms.
Scientific Research Applications
1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The sulfanylmethyl group can interact with enzymes and proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenyl isocyanate
- 1,4-Difluorobenzene
- 3,4-Difluorophenyl methyll sulfone
Uniqueness
1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is unique due to the combination of multiple fluorine atoms and a sulfanylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications compared to its analogs .
Biological Activity
1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound notable for its unique structural features, including multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H8F4S
- Molecular Weight : 290.26 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-difluorophenyl sulfide with 1,2-difluorobenzyl chloride under conditions that favor nucleophilic substitution. Common reagents include potassium carbonate as a base and dimethylformamide (DMF) as a solvent, with reactions conducted at elevated temperatures to optimize yield and purity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances the compound's reactivity and stability, allowing it to engage in biochemical pathways effectively. The sulfanylmethyl group may facilitate interactions with enzymes and proteins, potentially modulating their activity.
Biological Studies and Findings
Research into the biological effects of this compound has indicated several potential applications:
- Anticancer Activity : Initial studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have shown significant activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .
- Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders or cancer treatment.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1,2-Difluorobenzene | Lacks sulfanylmethyl group | Limited biological activity |
3,4-Difluorophenyl isocyanate | Contains isocyanate functional group | Known for anticancer properties |
1,2-Difluoro-4-methylbenzene | Methyl group instead of sulfanylmethyl | Different reactivity profile |
The unique combination of fluorine atoms and the sulfanylmethyl group in this compound imparts distinct chemical properties that may enhance its biological activity compared to similar compounds.
Case Studies
Recent studies have focused on the effects of this compound on specific cancer cell lines:
- Cytotoxicity Testing : In vitro tests have shown that modifications to the sulfanylmethyl group can significantly affect cytotoxicity levels against MCF-7 cells. For example, certain derivatives exhibited IC50 values lower than 30 µM, indicating potent activity .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Properties
IUPAC Name |
4-[(3,4-difluorophenyl)methylsulfanyl]-1,2-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4S/c14-10-3-1-8(5-12(10)16)7-18-9-2-4-11(15)13(17)6-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOJKHLCSXFCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CC(=C(C=C2)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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